molecular formula C15H18N2O2S B4065018 N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide

N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide

Cat. No.: B4065018
M. Wt: 290.4 g/mol
InChI Key: BQLMUZYWCSZEPV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a dimethylamino group and a dihydroacenaphthylene moiety

Properties

IUPAC Name

N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-17(2)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16-20(3,18)19/h4-9,14-16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMUZYWCSZEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of acenaphthene with dimethylamine under specific conditions to introduce the dimethylamino group. This is followed by sulfonation using methanesulfonyl chloride to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The sulfonamide group may also play a role in its biological activity by interacting with proteins or other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide
  • N-[2-(dimethylamino)ethyl]methanesulfonamide

Uniqueness

N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide is unique due to its specific structural features, including the combination of a dimethylamino group and a dihydroacenaphthylene moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide

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